4-Bromo-3-iodo-1H-pyrazole
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Overview
Description
4-Bromo-3-iodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and bromine and iodine substituents at positions 4 and 3, respectively. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
It is structurally similar to 4-iodopyrazole, which is known to interact withAlcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in metabolic processes, including alcohol metabolism and the synthesis of mycocyclosin, a molecule involved in the survival of Mycobacterium tuberculosis .
Mode of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interfere with energy production and calcium regulation in cells.
Biochemical Pathways
Given its structural similarity to 4-iodopyrazole, it might influence the pathways involving alcohol dehydrogenase enzymes and mycocyclosin synthase . These enzymes are involved in alcohol metabolism and the synthesis of mycocyclosin, respectively .
Result of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interfere with energy production and calcium regulation in cells, potentially leading to altered cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-1H-pyrazole typically involves the halogenation of pyrazole derivatives. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which provides 5-substituted 4-iodo-1-tosylpyrazoles . The bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.
Scientific Research Applications
4-Bromo-3-iodo-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: It is employed in the development of advanced materials, including organic semiconductors and coordination polymers.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Similar structure but lacks the iodine substituent.
3-Iodo-1H-pyrazole: Similar structure but lacks the bromine substituent.
4-Chloro-3-iodo-1H-pyrazole: Similar structure with chlorine instead of bromine.
Uniqueness: 4-Bromo-3-iodo-1H-pyrazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-bromo-5-iodo-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJCTDQAFPJYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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